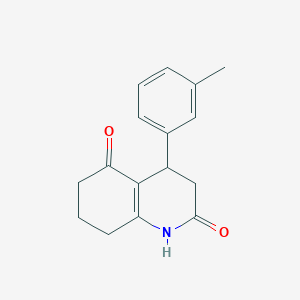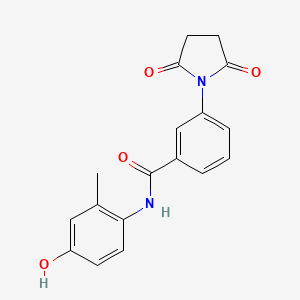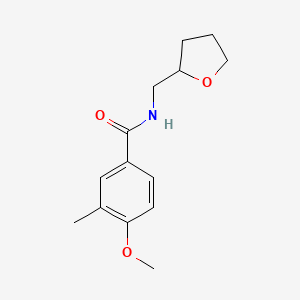![molecular formula C17H20N2O3S B4437152 N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4437152.png)
N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific investigations. In
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has also been investigated for its potential use in the treatment of other diseases, such as psoriasis, rheumatoid arthritis, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 is complex and involves the inhibition of several key signaling pathways. This compound targets the RAF/MEK/ERK pathway, which is involved in cell proliferation and survival. N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 also inhibits the VEGF/VEGFR pathway, which is involved in angiogenesis. By targeting these pathways, N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 can inhibit tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic properties, N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the production of cytokines and chemokines, which are involved in inflammation. N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has been investigated for its potential to modulate the immune system, although more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. This compound has been extensively studied and its mechanism of action is well-understood. However, there are also limitations to its use. N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 has low solubility in water, which can make it difficult to work with in some experiments. This compound also has poor stability in solution, which can limit its shelf life.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006. One area of research is the development of new formulations of this compound that improve its solubility and stability. Another area of research is the investigation of N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 in combination with other drugs, such as immunotherapies, to improve its anti-tumor activity. The potential use of N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 in the treatment of other diseases, such as psoriasis and Alzheimer's disease, also warrants further investigation. Finally, the development of new analogs of N-(2,4-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide 43-9006 with improved pharmacological properties is an area of active research.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(methanesulfonamido)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-5-7-15(12(2)9-11)18-17(20)14-6-8-16(13(3)10-14)19-23(4,21)22/h5-10,19H,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCQDZVIAZOQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)NS(=O)(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-8-(1-piperidinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437069.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4437077.png)
![N-(3,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4437084.png)
![7-(2-buten-1-yl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437092.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4437100.png)


![N-(1-methyl-2-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)propanamide](/img/structure/B4437119.png)
![3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437136.png)
![N-[3-(allyloxy)phenyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437147.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4437159.png)
![N-(4-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4437167.png)

![4-[3-(4-tert-butylphenyl)propanoyl]morpholine](/img/structure/B4437178.png)